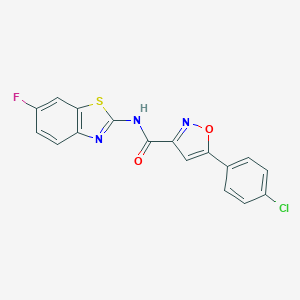
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, also known as GSK690693, is a potent and selective inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a key role in cell survival, growth, and proliferation. Dysregulation of AKT signaling is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, AKT inhibitors such as GSK690693 have attracted considerable attention as potential therapeutic agents.
Mecanismo De Acción
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits AKT kinase by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream signaling molecules that are involved in cell survival and proliferation. Inhibition of AKT signaling leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to enhance the anti-tumor immune response by increasing the infiltration of immune cells into tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its high potency and selectivity for AKT kinase. This allows for the specific inhibition of AKT signaling without affecting other signaling pathways. However, one limitation of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development and application of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide. One direction is the investigation of its potential as a therapeutic agent for various cancers, either as a single agent or in combination with other anti-cancer agents. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders, where dysregulation of AKT signaling is implicated. Moreover, the development of more soluble analogs of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide could improve its pharmacokinetic and pharmacodynamic properties, which could enhance its efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been described in several publications. In general, the synthesis involves a multi-step process that starts with the preparation of 6-fluoro-1,3-benzothiazole-2-amine, which is then reacted with 4-chlorobenzoyl chloride to yield 5-(4-chlorophenyl)-6-fluoro-1,3-benzothiazole-2-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with 3-isoxazolecarboxamide to give 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. In particular, 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. Moreover, 5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide |
|---|---|
Fórmula molecular |
C17H9ClFN3O2S |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-10-3-1-9(2-4-10)14-8-13(22-24-14)16(23)21-17-20-12-6-5-11(19)7-15(12)25-17/h1-8H,(H,20,21,23) |
Clave InChI |
NXHKFKWHBITWFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B253590.png)



![4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B253623.png)